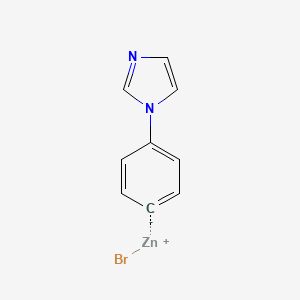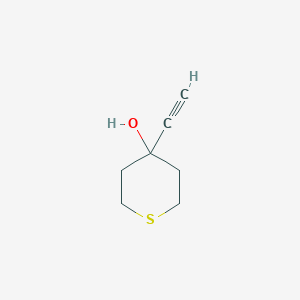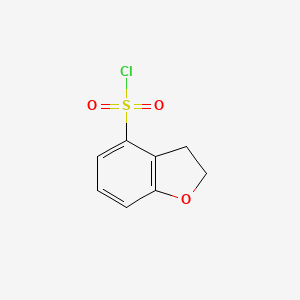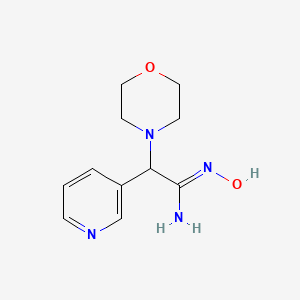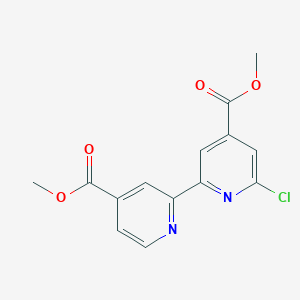
Dimethyl 6-chloro-2,2'-bipyridine-4,4'-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 6-chloro-2,2’-bipyridine-4,4’-dicarboxylate is a chemical compound belonging to the bipyridine family. Bipyridines are heterocyclic compounds with two pyridine rings connected by a single bond. This particular compound is characterized by the presence of dimethyl ester groups at the 4,4’ positions and a chlorine atom at the 6 position. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 6-chloro-2,2’-bipyridine-4,4’-dicarboxylate typically involves the coupling of pyridine derivatives. One common method is the homocoupling of 6-chloropicoline in the presence of a catalyst. The reaction conditions often include the use of palladium or nickel catalysts under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 6-chloro-2,2’-bipyridine-4,4’-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form bipyridine N-oxides.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Bipyridine N-oxides.
Reduction: Alcohol derivatives of the bipyridine compound.
Substitution: Various substituted bipyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Dimethyl 6-chloro-2,2’-bipyridine-4,4’-dicarboxylate is utilized in several scientific research fields:
Chemistry: It serves as a ligand in coordination chemistry, forming complexes with transition metals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Research into its potential as a therapeutic agent for various diseases is ongoing.
Mécanisme D'action
The mechanism of action of dimethyl 6-chloro-2,2’-bipyridine-4,4’-dicarboxylate involves its ability to coordinate with metal ions. The nitrogen atoms in the bipyridine rings act as electron donors, forming stable complexes with metal centers. These complexes can then participate in various catalytic and electronic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl 2,2’-bipyridine-4,4’-dicarboxylate: Lacks the chlorine atom at the 6 position.
2,2’-Bipyridine-4,4’-dicarboxylic acid: Contains carboxylic acid groups instead of ester groups.
6,6’-Dimethyl-2,2’-bipyridine: Has methyl groups at the 6,6’ positions instead of a chlorine atom.
Uniqueness
Dimethyl 6-chloro-2,2’-bipyridine-4,4’-dicarboxylate is unique due to the presence of the chlorine atom, which can influence its reactivity and coordination properties. This makes it a valuable compound for specific applications in coordination chemistry and material science .
Propriétés
Formule moléculaire |
C14H11ClN2O4 |
|---|---|
Poids moléculaire |
306.70 g/mol |
Nom IUPAC |
methyl 2-chloro-6-(4-methoxycarbonylpyridin-2-yl)pyridine-4-carboxylate |
InChI |
InChI=1S/C14H11ClN2O4/c1-20-13(18)8-3-4-16-10(5-8)11-6-9(14(19)21-2)7-12(15)17-11/h3-7H,1-2H3 |
Clé InChI |
NZILXBMRZPHRNO-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=NC=C1)C2=NC(=CC(=C2)C(=O)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-chloro-N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B14882599.png)



![2-((4,4-Difluorocyclohexyl)oxy)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14882621.png)
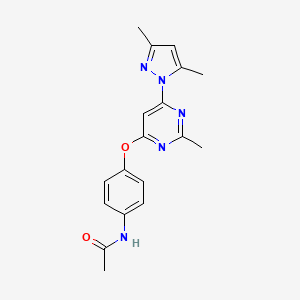
![3-[(2',3'-Difluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14882627.png)

![(1S,3R)-1-(Benzo[d][1,3]dioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B14882638.png)
